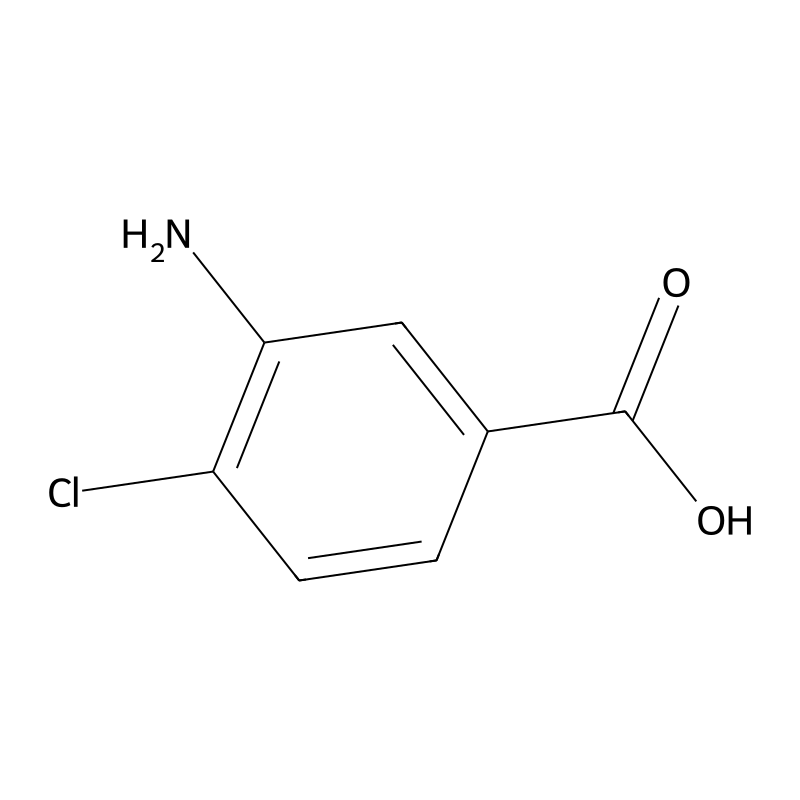

3-Amino-4-chlorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Supramolecular Chemistry

Specific Scientific Field: Supramolecular Chemistry.

Methods of Application or Experimental Procedures: The organic acids (3-chlorobenzoic acid and 4-chlorobenzoic acid) were treated with 4-amino-2-chloropyridine and 2-amino-4-chloropyridine as coformers for cocrystallization.

Results or Outcomes: The position of the Cl-substituent on the phenyl ring was explored with respect to proton transfer between acid/base pairs, and its role in supramolecular chemistry is discussed in detail. The prepared compounds were examined for their biological activities against selected Gram-positive and Gram-negative bacterial strains and were also tested as antioxidant agents.

Application in Peptide Synthesis

Specific Scientific Field: Biochemistry.

Summary of the Application: 3-Amino-4-chlorobenzoic acid is used in peptide synthesis. Peptides are short chains of amino acids that play crucial roles in biological functions.

Methods of Application or Experimental Procedures: The specific methods of application in peptide synthesis can vary greatly depending on the specific peptide being synthesized. Generally, it involves the formation of peptide bonds between amino acids.

Results or Outcomes: The outcomes can vary greatly depending on the specific peptide being synthesized.

Application in Synthesis of Novel Bis-Triazolyl-Aryl-Benzimidazole-Thiol Derivatives

Specific Scientific Field: Organic Chemistry.

Summary of the Application: 3-Amino-4-chlorobenzoic Acid is a useful reagent for the preparation of novel bis-triazolyl-aryl-benzimidazole-thiol derivatives. These derivatives can have various applications in medicinal chemistry due to their potential biological activities.

Methods of Application or Experimental Procedures: The specific methods of application can vary greatly depending on the specific derivative being synthesized.

Results or Outcomes: The outcomes can vary greatly depending on the specific derivative being synthesized.

Application as HOCl Traps for Activated Neutrophils

Summary of the Application: Aminobenzoic acid compounds, including 3-Amino-4-chlorobenzoic acid, have been used as HOCl traps for activated neutrophils. Neutrophils are a type of white blood cell that play a key role in the body’s immune response.

Methods of Application or Experimental Procedures: The specific methods of application can vary greatly depending on the specific study or experiment.

Results or Outcomes: The outcomes can vary greatly depending on the specific study or experiment.

3-Amino-4-chlorobenzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 171.58 g/mol. It is classified as an aromatic amino acid derivative, characterized by the presence of both an amino group (-NH₂) and a carboxylic acid group (-COOH) on a chlorinated benzene ring. This compound appears as a light beige to beige solid and has a melting point between 214-215 °C, with a predicted pKa of approximately 4.13, indicating its acidic nature .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: The amino group can react with acyl chlorides to form amides.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

- Reduction: The nitro group can be reduced to an amine, although in this compound it is already in the amine form.

These reactions make it a versatile intermediate in organic synthesis .

3-Amino-4-chlorobenzoic acid exhibits several biological activities, primarily related to its role as a pharmaceutical intermediate. It has been noted for its potential use in developing novel drug compounds, particularly in creating bis-triazolyl-aryl-benzimidazole-thiol derivatives. Additionally, it has been identified as an impurity in certain pharmaceutical formulations, such as Intedanib and Sunitinib, which are used in cancer therapies .

Several methods exist for synthesizing 3-amino-4-chlorobenzoic acid:

- Direct Amination: Chlorobenzoic acid can undergo amination using ammonia or amines under acidic or basic conditions.

- Reduction of Nitro Compounds: Starting from 3-nitro-4-chlorobenzoic acid, reduction using catalytic hydrogenation or chemical reducing agents can yield the desired amino compound.

- Substitution Reactions: Chlorination of benzoic acid followed by amination can also produce this compound.

These methods highlight its accessibility for research and industrial applications .

3-Amino-4-chlorobenzoic acid is utilized in various applications:

- Pharmaceuticals: As an intermediate in synthesizing drugs and bioactive compounds.

- Chemical Research: Used as a reagent in organic synthesis and medicinal chemistry.

- Biochemical Studies: Employed in studies involving amino acids and their derivatives.

Its unique structure allows it to play a critical role in developing new therapeutic agents .

Studies have shown that 3-amino-4-chlorobenzoic acid interacts with various biological systems:

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways.

- Cell Culture Studies: Its effects on cell viability and proliferation have been explored, particularly in cancer research contexts.

Further investigation into its interactions may provide insights into its potential therapeutic uses .

Several compounds share structural similarities with 3-amino-4-chlorobenzoic acid:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-5-chlorobenzoic acid | C7H6ClN O2 | Similar structure; different amino position |

| 4-Amino-3-chlorobenzoic acid | C7H6ClN O2 | Different amino position; similar reactivity |

| 3-Amino-benzoic acid | C7H7N O2 | Lacks chlorine; different properties |

Uniqueness of 3-Amino-4-Chlorobenzoic Acid

The presence of both an amino group and a chlorine atom on the benzene ring distinguishes 3-amino-4-chlorobenzoic acid from other similar compounds. This unique arrangement enhances its reactivity and potential applications in pharmaceuticals, making it a valuable compound for further research and development .

XLogP3

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 131 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 130 of 131 companies with hazard statement code(s):;

H315 (34.62%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (34.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (65.38%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.